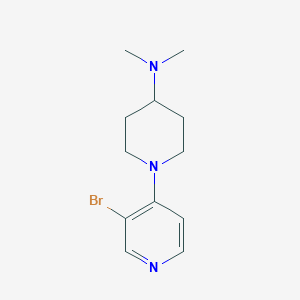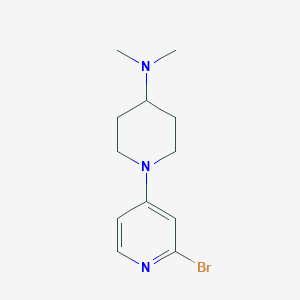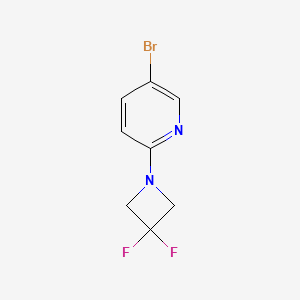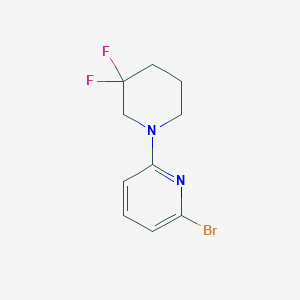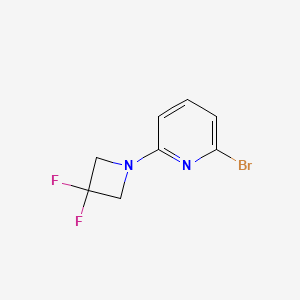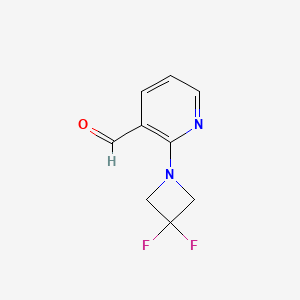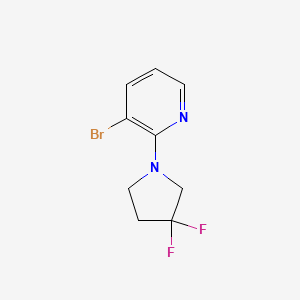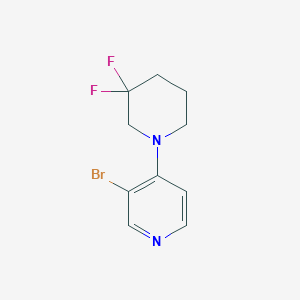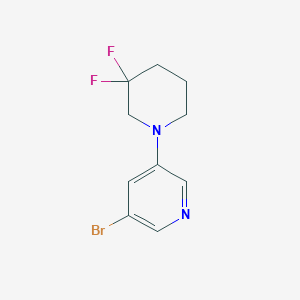![molecular formula C9H10BrF2NO B1411754 1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine CAS No. 1934517-99-3](/img/structure/B1411754.png)
1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine
Übersicht
Beschreibung
“1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine” is a chemical compound with diverse applications in scientific research. Its unique structure allows for the exploration of new reactions and synthesis methods. The CAS Number of this compound is 1780707-98-3 .
Molecular Structure Analysis
The molecular weight of “1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine” is 230.1 . The InChI code for this compound is 1S/C9H12BrNO/c10-9-4-3-8(12-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2 .Chemical Reactions Analysis
While specific chemical reactions involving “1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine” are not available, its unique structure allows for the exploration of new reactions and synthesis methods.Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.1 . It should be stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Alkylation Process : The alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with various bromoalkanes was studied, leading to the synthesis of new compounds. These compounds exhibited significant antibacterial activity, comparable to kanamycin, against a range of microorganisms (2020, Voprosy Khimii i Khimicheskoi Tekhnologii).
Azirine Strategy : Utilizing an azirine strategy, a process was developed for the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates. This method involved the transformation of primary products into various derivatives through hydrogenation and methylation/hydrazinolysis (2018, Synthesis).
Molecular Structures of Pyridines : The study focused on the synthesis and molecular structures of pyridine derivatives, such as 5-methyl-2-trimethylsilyl-pyridine. This research provided insights into the bending phenomenon of substituents towards nitrogen heteroatoms in these compounds (1999, Zeitschrift für Naturforschung B).
Biological Applications
Antimicrobial Activity : The antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were investigated. These compounds showed potential as powerful antimycobacterial agents, with significant activity against various bacterial and fungal strains (2018, Bioorganic & medicinal chemistry letters).
Synthesis of Pyrimidine Derivatives : The synthesis of novel pyrimidine-based derivatives was conducted using a palladium-catalyzed Suzuki cross-coupling reaction. These derivatives exhibited potential as chiral dopants for liquid crystals and demonstrated anti-thrombolytic, biofilm inhibition, and haemolytic activities (2017, Molecules).
Dipeptidyl Peptidase Inhibitor : The metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor were examined in rats, dogs, and humans. The study provided detailed insights into the metabolic pathways and elimination processes of this compound (2012, Drug Metabolism and Disposition).
Material Science Applications
- Iridium Tetrazolate Complexes : Research into heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands revealed a wide range of redox and emission properties. These findings have potential applications in organic light-emitting devices and biological labeling (2008, Inorganic chemistry).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2NO/c10-8-2-1-7(14-8)5-13-4-3-9(11,12)6-13/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDUCIUIFKUKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




